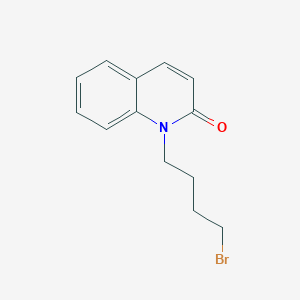
1-(4-bromobutyl)-2(1H)-quinolinone
Cat. No. B8427293
M. Wt: 280.16 g/mol
InChI Key: UPISHLXNGZOGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05599815
Procedure details


2-hydroxyquinoline (0.29 g, 2.0 mmoles) was dissolved in 4 ml of dimethylformamide, 60% sodium hydride (80 mg, 2.0 mmoles) was added to the solution, and the mixture was stirred at 60° C. for 30 minutes and then cooled to room temperature. 1,4-dibromobutane (2.16 g, 10 mmoles) was further added, and the resulting mixture was stirred at 60° C. for 4 hours. After chloroform was added to the reaction mixture, insolubles were removed by filtration, the filtrate was washed with water, and the solvent was evaporated. The residue thus obtained was purified by chromatography on a silica gel column to give 36 g (yield 64%) of the title compound as an oil.





Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[H-].[Na+].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br.C(Cl)(Cl)Cl>CN(C)C=O>[Br:14][CH2:15][CH2:16][CH2:17][CH2:18][N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]1=[O:1] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 60° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at 60° C. for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on a silica gel column
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCN1C(C=CC2=CC=CC=C12)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 6424.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
